molecular formula C10H14ClNO2 B14673130 4-Carboxy-N,N,N-trimethylanilinium chloride CAS No. 34008-81-6

4-Carboxy-N,N,N-trimethylanilinium chloride

Cat. No.: B14673130
CAS No.: 34008-81-6
M. Wt: 215.67 g/mol
InChI Key: YHZIHPCFHPTEHB-UHFFFAOYSA-N
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Description

4-Carboxy-N,N,N-trimethylanilinium chloride is a quaternary ammonium salt with a carboxyl group attached to the benzene ring. This compound is known for its dual reactivity through both the aryl group and the N-methyl groups, making it a versatile reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-N,N,N-trimethylanilinium chloride typically involves the methylation of 4-carboxyaniline. The reaction is carried out using methyl iodide in the presence of a base such as sodium hydroxide. The reaction conditions include maintaining the temperature at around 50-60°C and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps such as recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-N,N,N-trimethylanilinium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-Carboxy-N,N,N-trimethylanilinium chloride involves its dual reactivity through the aryl group and the N-methyl groups. The compound can act as an electrophilic methylating reagent, where the methyl groups are transferred to nucleophiles. This reactivity is facilitated by the presence of the quaternary ammonium group, which stabilizes the transition state during the reaction .

Comparison with Similar Compounds

  • 4-Carboxyphenyltrimethylammonium chloride
  • 4-Hydroxyphenyltrimethylammonium chloride
  • 4-Methoxyphenyltrimethylammonium chloride

Comparison: 4-Carboxy-N,N,N-trimethylanilinium chloride is unique due to its carboxyl group, which imparts additional reactivity and makes it suitable for specific applications such as photodynamic therapy. In contrast, compounds like 4-Hydroxyphenyltrimethylammonium chloride and 4-Methoxyphenyltrimethylammonium chloride have different functional groups that influence their reactivity and applications .

Properties

CAS No.

34008-81-6

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

(4-carboxyphenyl)-trimethylazanium;chloride

InChI

InChI=1S/C10H13NO2.ClH/c1-11(2,3)9-6-4-8(5-7-9)10(12)13;/h4-7H,1-3H3;1H

InChI Key

YHZIHPCFHPTEHB-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)C(=O)O.[Cl-]

Origin of Product

United States

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